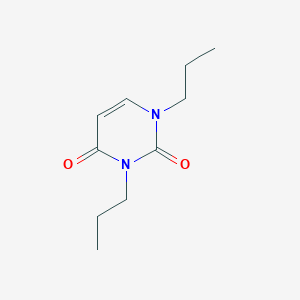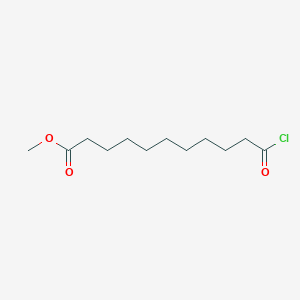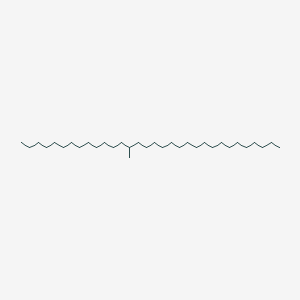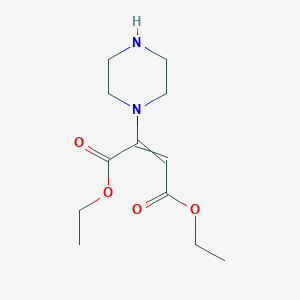
1-(4,6-Dimethylpyrimidin-2-yl)-3-hydroxypyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-Dimethylpyrimidin-2-yl)-3-hydroxypyridin-1-ium chloride is a chemical compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a pyridinium ion with a hydroxyl group at position 3
Méthodes De Préparation
The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-hydroxypyridin-1-ium chloride can be achieved through several routes. One common method involves the reaction of 4,6-dimethylpyrimidine with a suitable pyridine derivative under acidic conditions to form the pyridinium ion. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is conducted under solvent-free conditions . The resulting product is then purified and converted to its chloride salt form.
Analyse Des Réactions Chimiques
1-(4,6-Dimethylpyrimidin-2-yl)-3-hydroxypyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyridinium ion can be reduced to a pyridine derivative.
Substitution: The dimethyl groups on the pyrimidine ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Applications De Recherche Scientifique
This compound has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial and antifungal properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-hydroxypyridin-1-ium chloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its antibacterial or antifungal effects. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4,6-Dimethylpyrimidin-2-yl)-3-hydroxypyridin-1-ium chloride include:
1-(4,6-Dimethylpyrimidin-2-yl)-5-amino-4H-3-arylpyrazoles: These compounds also feature a dimethylpyrimidine ring and have shown significant biological activity.
3-{(E)-[(4,6-Dimethylpyrimidin-2-yl)imino]methyl}naphthalene-2-ol: This compound has similar structural features and is used in antimicrobial research. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
57025-33-9 |
|---|---|
Formule moléculaire |
C11H12ClN3O |
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
1-(4,6-dimethylpyrimidin-2-yl)pyridin-1-ium-3-ol;chloride |
InChI |
InChI=1S/C11H11N3O.ClH/c1-8-6-9(2)13-11(12-8)14-5-3-4-10(15)7-14;/h3-7H,1-2H3;1H |
Clé InChI |
QDBVFAVTWKYAAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)[N+]2=CC=CC(=C2)O)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile](/img/structure/B14614119.png)

![Ethanone, 1-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14614136.png)


![Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane](/img/structure/B14614161.png)

![Trimethyl{[9-(trimethylsilyl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14614175.png)
![5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine](/img/structure/B14614186.png)
![3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol](/img/structure/B14614200.png)

![6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one](/img/structure/B14614212.png)

